6-iodopyridazin-3(2H)-one
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Overview
Description
6-Iodopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. It contains both nitrogen and iodine atoms, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridazin-3(2H)-one typically involves the iodination of pyridazin-3(2H)-one. One common method includes the reaction of pyridazin-3(2H)-one with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Iodopyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Iodopyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 6-Iodopyridazin-3-amine
- 3-Amino-6-iodopyridazine
- 6-Iodopyridazin-3-amine, 3-Amino-6-iodo-1,2-diazine
Comparison: 6-Iodopyridazin-3(2H)-one is unique due to its specific structure and the presence of the iodine atom at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
6-Iodopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis and Characterization
This compound can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. For instance, it has been synthesized from 3,6-dichloropyridazine by substituting chlorine atoms with iodine in the presence of hydroiodic acid, followed by alkaline hydrolysis . The compound has been characterized using techniques such as NMR spectroscopy and HPLC-MS to confirm its structure and purity .
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study involving AGS gastric cancer cells, treatment with derivatives of pyridazinones showed a marked increase in cell death rates compared to control groups. The cytotoxicity was quantified using LDH release assays, indicating that these compounds can induce apoptosis in cancer cells .
Table 1: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | AGS | 12.5 | Induction of apoptosis via Bax expression |
Derivative 12 | AGS | 10.0 | Increased oxidative stress |
Derivative 22 | AGS | 15.0 | Apoptotic pathway activation |
The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress and the activation of apoptotic pathways. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and the upregulation of pro-apoptotic factors such as Bax . Flow cytometry analysis revealed a significant increase in Bax-positive cells after exposure to the compound, indicating its role in promoting apoptosis .
Case Studies
In one notable case study, researchers evaluated the effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The study found that this compound not only inhibited cell proliferation but also altered cell morphology and induced cell cycle arrest at the S phase, further supporting its potential as an anticancer agent .
Table 2: Effects on Different Cancer Cell Lines
Cell Line | Treatment Duration (h) | Observed Effects |
---|---|---|
MCF-7 | 48 | Significant reduction in viability |
A549 | 72 | Induction of apoptosis |
Properties
IUPAC Name |
3-iodo-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBWLDQCTOFHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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